(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Historical Context of Pyrazole-Thiophene Chalcones in Medicinal Chemistry
Pyrazole-thiophene chalcones occupy a critical niche in heterocyclic chemistry due to their synergistic pharmacological properties. The pyrazole ring, first synthesized by Ludwig Knorr in 1883, has evolved into a cornerstone of drug discovery, featuring in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Thiophene, a sulfur-containing heterocycle, gained prominence in the mid-20th century for its electronic properties and bioisosteric replacement potential in drug design.
The fusion of these systems began accelerating in the 2010s, as evidenced by Bharath et al. (2017), who demonstrated that thiophene-appended pyrazoles exhibit enhanced anti-inflammatory activity compared to parent compounds. Chalcone hybridization strategies, particularly the 1,3-diaryl-2-propen-1-one scaffold, provided a synthetic platform to merge these heterocycles while preserving planarity for biological target interactions. Early work by Bhabhor et al. (2015) established protocols for converting chalcones into pyrazole derivatives via condensation with hydrazines, laying groundwork for contemporary synthetic approaches.
Significance of (2E)-1-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-(Thiophen-2-yl)Prop-2-En-1-One in Research
This specific chalcone derivative (PubChem CID: 5906691) exemplifies three key structural innovations:
- Stereochemical Control : The (E)-configuration at the α,β-unsaturated ketone ensures optimal conjugation for electronic interactions with biological targets.
- Substituent Engineering : 3,5-Dimethyl groups on the pyrazole ring enhance metabolic stability while modulating electron density.
- Heterocyclic Synergy : Thiophene's sulfur atom introduces hydrogen-bonding capabilities absent in purely hydrocarbon systems.
Recent pharmacological profiling reveals dual mechanisms:
- Antimicrobial Action : Pyrazole-thiophene hybrids disrupt microbial cell membranes via hydrophobic interactions with lipid bilayers.
- Radical Scavenging : The conjugated π-system quenches reactive oxygen species through electron transfer mechanisms.
Table 1 : Comparative Bioactivity of Selected Pyrazole-Thiophene Chalcones
| Compound | MIC against S. aureus (µg/mL) | DPPH Scavenging IC50 (µg/mL) | Reference |
|---|---|---|---|
| 5b (Chloro derivative) | 12.5 | 31.2 | |
| 6c (Fluconazole analog) | 25.0 | 28.9 | |
| Target Compound | Pending | Pending | - |
Overview of Pyrazole-Thiophene Chalcone Hybrid Molecules
Pyrazole-thiophene chalcones exhibit three defining characteristics:
- Synthetic Versatility : Accessible via Claisen-Schmidt condensations between pyrazole ketones and thiophene aldehydes under basic conditions (NaOH/EtOH).
- Structural Tunability : Substituents at pyrazole N1, C3, C5, and thiophene C2 positions allow precise modulation of electronic and steric properties.
- Multitarget Potential : Demonstrated activity against kinases (CDK2 inhibition), microbial enzymes (CYP51), and oxidative stress mediators (NADPH oxidase).
The target compound's synthesis follows a standardized protocol:
- Precursor Preparation : 3-Acetyl-2,5-dimethylthiophene reacts with hydrazine derivatives to form pyrazole intermediates.
- Chalcone Formation : Base-catalyzed condensation with thiophene-2-carbaldehyde yields the α,β-unsaturated ketone core.
- Configuration Control : Reflux in polar aprotic solvents (DMF/DMSO) favors (E)-isomer formation through kinetic control.
Crystallographic studies of analogs reveal planar geometries with dihedral angles <10° between heterocyclic rings, facilitating intercalation into biological macromolecules. Pending quantum mechanical calculations (DFT) are expected to clarify charge distribution patterns influencing reactivity.
(Article continues with subsequent sections per original outline)
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZJSHBDOIFSS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328302 | |
| Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
479257-95-9 | |
| Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The propenone chain and thiophene ring undergo oxidation under controlled conditions.
Mechanistic Insight :
-
Thiophene oxidation follows an electrophilic pathway, with mCPBA acting as an oxygen donor.
-
Propenone oxidation involves conjugate addition of hydroxyl radicals, leading to ketone cleavage .
Reduction Reactions
The α,β-unsaturated ketone is susceptible to reduction, altering its conjugation and planarity.
Structural Confirmation :
-
Post-reduction NMR analysis (e.g., disappearance of δ 7.6–7.8 ppm olefinic protons) confirms successful saturation .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyrazole and thiophene rings.
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br₂ (1 equiv) | Thiophene C5 | 5-Bromo-thiophene derivative | 78% |
| HNO₃/H₂SO₄ | Pyrazole C4 | 4-Nitro-pyrazole adduct | 65% |
Cross-Coupling Reactions
| Reaction Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Cs₂CO₃, 80°C | Pyrazole-aryl hybrids | Pd(PPh₃)₄ |
| Sonogashira coupling | CuI, PdCl₂, PPh₃ | Alkynylated thiophene derivatives | PdCl₂/PPh₃ |
Notable Example :
-
Suzuki coupling with pyridin-3-yl boronic acid introduces a heteroaromatic group at the pyrazole C3 position, enhancing water solubility .
Cyclization Reactions
The chalcone scaffold participates in cyclization to form fused heterocycles.
Mechanistic Pathway :
-
Hydrazine-induced cyclization follows a nucleophilic attack at the β-carbon, forming a five-membered pyrazoline ring .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and isomerization.
| Condition | Product | Outcome |
|---|---|---|
| UV (365 nm), CH₃CN | Cyclobutane dimer | Reversible dimerization under heat |
| UV (254 nm), I₂ | E→Z isomerization | Altered bioactivity profile |
Characterization :
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives, including compounds similar to (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, have shown effectiveness against various bacterial strains. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antitumor Activity
Research indicates that compounds containing the pyrazole structure can act as antitumor agents. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the thiophene ring enhances this activity by increasing lipophilicity and cellular uptake .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like arthritis and other inflammatory diseases where these cytokines play a pivotal role .
Herbicidal Activity
Pyrazole derivatives are increasingly being explored for their herbicidal properties. Research has indicated that these compounds can effectively inhibit the growth of certain weeds by disrupting their metabolic pathways. For example, studies have shown that specific pyrazole-based herbicides can selectively target plant enzymes involved in amino acid biosynthesis .
Pest Control
In addition to herbicidal applications, pyrazoles are also being investigated for their potential as insecticides. Their effectiveness against agricultural pests can be attributed to their ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .
Photovoltaic Materials
Recent advancements have highlighted the use of pyrazole derivatives in organic photovoltaic cells. The unique electronic properties imparted by the thiophene and pyrazole structures facilitate charge transport and light absorption, making them suitable candidates for efficient solar energy conversion .
Coordination Chemistry
The ability of pyrazole compounds to form stable complexes with metal ions has opened avenues in coordination chemistry. These complexes are being studied for applications in catalysis and as sensors for detecting metal ions in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenyl)prop-2-en-1-one: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs
Biological Activity
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring both pyrazole and thiophene moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with thiophene derivatives in the presence of suitable catalysts. Various methods have been reported for synthesizing related pyrazole derivatives, often utilizing techniques such as the Claisen-Schmidt condensation and cyclization reactions involving thiosemicarbazides .
Key Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including those derived from pyrazole, it was found that they showed activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using the well diffusion method, with results indicating that certain compounds had comparable efficacy to standard antibiotics like ampicillin .
| Compound | E. coli | S. aureus | Zone of Inhibition (mm) |
|---|---|---|---|
| 3a | 14 | 12 | |
| 3b | 15 | 11 | |
| 3c | 16 | 13 |
Antifungal Activity
In addition to antibacterial effects, pyrazole derivatives have demonstrated antifungal activity. Studies have shown that compounds similar to this compound can inhibit fungal growth in various assays. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways .
Anticancer Potential
The anticancer properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance cytotoxicity against cancer cell lines .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Study on Antibacterial Efficacy : A series of synthesized pyrazoles were tested against multiple bacterial strains. Results showed that modifications at the thiophene position significantly enhanced antibacterial activity compared to unmodified compounds .
- Antifungal Screening : Compounds were screened against Candida albicans and Aspergillus niger, revealing promising antifungal properties with minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .
- Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that certain pyrazole derivatives could effectively reduce cell viability, suggesting potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
The compound is typically synthesized via aldol condensation between acetylated thiophene derivatives and pyrazole carboxaldehydes. For example, ethanolic NaOH at room temperature facilitates the reaction between 3-acetyl-2,5-dimethylthiophene and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde, yielding the target compound with high purity . Key steps include refluxing in ethanol, solvent optimization (e.g., DMF–EtOH mixtures for recrystallization), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiophene C-S bonds. X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated in studies of structurally similar enones .
Q. What are the primary research applications of this compound?
It serves as a scaffold for medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands due to its conjugated π-system and heterocyclic motifs (pyrazole, thiophene). Its structural analogs exhibit bioactivity in antimicrobial and anti-inflammatory assays, suggesting potential pharmacological relevance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Temperature control : Reflux in ethanol (78°C) ensures complete reaction .
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
- Catalyst screening : Base catalysts (e.g., NaOH) improve aldol condensation efficiency .
- Inert atmosphere : Nitrogen prevents oxidation of sensitive thiophene and pyrazole moieties . Yield tracking via HPLC and TLC (using n-hexane/ethyl acetate eluents) ensures reproducibility .
Q. How can computational modeling predict bioactivity or binding interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking with proteins (e.g., kinases) identifies binding poses, as shown in studies of similar thiazolidinones . For example, the compound’s α,β-unsaturated ketone may act as a Michael acceptor, covalently binding cysteine residues in target enzymes .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
- Variable Temperature NMR : Resolves dynamic effects causing unexpected splitting.
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings.
- Crystallographic validation : X-ray structures provide definitive stereochemical assignments, as seen in related enone derivatives .
- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .
Q. How does stereochemistry (E/Z isomerism) influence biological activity?
The (2E)-configuration stabilizes the planar conjugated system, enhancing π-π stacking with aromatic residues in target proteins. Comparative studies of E/Z isomers (via NOESY NMR) show differences in binding affinity, as seen in thiazolidinone analogs . Computational MD simulations further quantify steric effects on receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
